Quinoxaline-5-carbonyl chloride
Overview
Description
Quinoxaline-5-carbonyl chloride is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound. Quinoxaline itself is known for its wide range of applications in pharmaceuticals, agrochemicals, and materials science. The carbonyl chloride derivative is particularly significant due to its reactivity, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Quinoxaline-5-carbonyl chloride can be synthesized through various methods. One common approach involves the reaction of quinoxaline-5-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) under reflux conditions. The reaction typically proceeds as follows:
Starting Material: Quinoxaline-5-carboxylic acid.
Reagent: Thionyl chloride or oxalyl chloride.
Conditions: Reflux in an inert solvent such as dichloromethane or chloroform.
Product: this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient heat and mass transfer. The use of automated systems can help in maintaining precise control over reaction conditions, thereby improving yield and purity.
Chemical Reactions Analysis
Types of Reactions: Quinoxaline-5-carbonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives.
Hydrolysis: In the presence of water, this compound can hydrolyze to form quinoxaline-5-carboxylic acid.
Aminolysis: Reaction with amines to form amides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols under mild to moderate conditions.
Hydrolysis: Water or aqueous base under ambient conditions.
Aminolysis: Primary or secondary amines under reflux conditions.
Major Products:
Nucleophilic Substitution: Formation of quinoxaline-5-carboxamides, esters, or thioesters.
Hydrolysis: Formation of quinoxaline-5-carboxylic acid.
Aminolysis: Formation of quinoxaline-5-carboxamides.
Scientific Research Applications
Quinoxaline-5-carbonyl chloride has a broad range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Employed in the development of bioactive molecules, including potential pharmaceuticals.
Medicine: Investigated for its role in the synthesis of drugs with antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the production of advanced materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of quinoxaline-5-carbonyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Quinoxaline-5-carbonyl chloride can be compared with other quinoxaline derivatives such as:
Quinoxaline-2-carboxylic acid: Another important derivative with applications in pharmaceuticals.
Quinoxaline-6-carboxylic acid: Known for its use in the synthesis of bioactive molecules.
Quinoxaline-5-sulfonyl chloride: Similar in reactivity but used in different synthetic applications.
Uniqueness: this compound is unique due to its specific reactivity profile, making it a versatile intermediate in organic synthesis. Its ability to form a wide range of derivatives through nucleophilic substitution reactions sets it apart from other quinoxaline derivatives.
Properties
IUPAC Name |
quinoxaline-5-carbonyl chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O/c10-9(13)6-2-1-3-7-8(6)12-5-4-11-7/h1-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLVZLAMKBYZHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)N=CC=N2)C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50664777 | |
Record name | Quinoxaline-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50664777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
717871-86-8 | |
Record name | Quinoxaline-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50664777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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